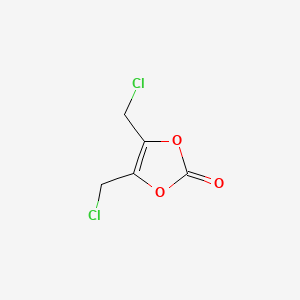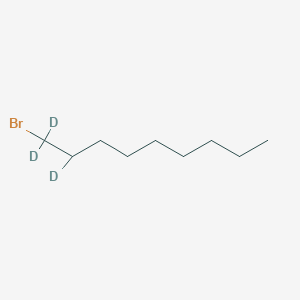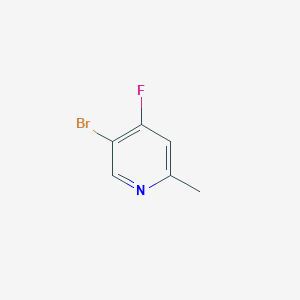
Tetrabromobisphenol A-13C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromobisphenol A-13C12, also known as this compound, is a useful research compound. Its molecular formula is C₃¹³C₁₂H₁₂Br₄O₂ and its molecular weight is 555.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Endokrine Disruption
TBBPA ist als endokriner Disruptor bekannt {svg_1}. Es wird in einer Reihe von Konsumgütern eingesetzt und wurde überwiegend in verschiedenen Umgebungen durch industrielle Prozesse und in menschlichen Proben gefunden {svg_2}.
Flammschutzmittel
TBBPA gehört zu den am häufigsten verwendeten Flammschutzmitteln in der Industrie weltweit {svg_3}. Es wird weit verbreitet eingesetzt, um die Entflammbarkeit einiger kommerzieller Produkte wie Möbel, Leiterplatten, Textilien, Polystyrolschaumstoffe, Epoxidharze und Polstermaterialien zu reduzieren {svg_4}.
Human Biomonitoring
TBBPA ist in menschlichen Proben wie Urin, Blut und Muttermilch nachweisbar, insbesondere in asiatischen Ländern {svg_5}. Dies macht es zu einer wichtigen Verbindung für Human-Biomonitoring-Studien {svg_6}.
Studien zu Umweltauswirkungen
TBBPA wird während der Produktion, Verwendung und Entsorgung in die Umwelt freigesetzt {svg_7}. Dies führt zu seinem Vorkommen in verschiedenen Umweltmatrizen {svg_8}, was es zu einer wichtigen Verbindung für die Untersuchung von Umweltauswirkungen macht.
Bioakkumulationsforschung
TBBPA wird in der Bioakkumulationsforschung verwendet. So wurden beispielsweise Studien durchgeführt, um das Biokonzentrationsmuster von TBBPA in Karpfen zu untersuchen {svg_9}.
Wirkmechanismus
Target of Action
Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It is employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples . The primary targets of TBBPA are the endocrine system, specifically the thyroid hormone receptors .
Mode of Action
TBBPA interacts with its targets, the thyroid hormone receptors, disrupting their normal function . This interaction can lead to changes in the endocrine system, affecting the body’s hormonal balance . The exact mode of action of TBBPA is still under investigation, and more research is needed to fully understand its effects .
Biochemical Pathways
TBBPA affects the endocrine system, disrupting the normal function of thyroid hormone receptors . This disruption can lead to changes in various biochemical pathways, particularly those related to hormone regulation . The downstream effects of these disruptions can include changes in metabolism, growth, and development .
Pharmacokinetics
It is known that tbbpa can be rapidly excreted and has low availability in laboratory rodents following single gavage administration . This suggests that the bioavailability of TBBPA may be limited, potentially affecting its overall impact .
Result of Action
The molecular and cellular effects of TBBPA’s action primarily involve disruptions to the endocrine system . In laboratory rodent studies, exposure to TBBPA has been associated with increased anxiety and auditory impairments . In fish and amphibians, exposure to TBBPA has been reported to disrupt neurodevelopment and lead to neurobehavioral alterations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBBPA . For example, the concentration of TBBPA in indoor dust can vary significantly, potentially affecting exposure levels . Furthermore, TBBPA is detectable in various environmental matrices due to its release during production, usage, and waste disposal . These environmental factors can influence the overall impact of TBBPA on human health and the environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tetrabromobisphenol A-13C12 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol-13C6", "Bromine", "Sodium hydroxide", "Acetone", "Bisphenol A" ], "Reaction": [ "Step 1: Bromination of Phenol-13C6 with Bromine in the presence of Sodium hydroxide to form 2,4,6-tribromophenol-13C6", "Step 2: Condensation of 2,4,6-tribromophenol-13C6 with Bisphenol A in the presence of Sodium hydroxide to form Tetrabromobisphenol A-13C12", "Step 3: Purification of Tetrabromobisphenol A-13C12 by recrystallization from Acetone" ] } | |
CAS-Nummer |
132876-39-1 |
Molekularformel |
C₃¹³C₁₂H₁₂Br₄O₂ |
Molekulargewicht |
555.78 |
Synonyme |
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12; 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12; 2,2’,6,6’-Tetrabromobisphenol A-13C12; 3,3’,5,5’-Tetrabromobisphenol A-13C12; 3,5,3’,5’-Tetrabromobisphenol A-13C12; 4,4’-(1-Methylethylidene)bis[2, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)



